Guanadrel

Pharmacokinetics Antihypertensive agents Sympatholytics

Guanadrel is an orally active, spiroketal-containing postganglionic adrenergic neuron blocker with the molecular formula C₁₀H₁₉N₃O₂. Formerly marketed as the sulfate salt under the brand name Hylorel, it was approved by the US FDA on December 29, 1982, for the management of hypertension.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
CAS No. 40580-59-4
Cat. No. B1201735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanadrel
CAS40580-59-4
Synonymsguanadrel
guanadrel sulfate
Hylorel
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CN=C(N)N
InChIInChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13)
InChIKeyHPBNRIOWIXYZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.93e+00 g/L

Guanadrel (CAS 40580-59-4): A Rapid-Onset, Short-Half-Life Adrenergic Neuron Blocker for Differentiated Antihypertensive Research and Reference-Standard Procurement


Guanadrel is an orally active, spiroketal-containing postganglionic adrenergic neuron blocker with the molecular formula C₁₀H₁₉N₃O₂ [1]. Formerly marketed as the sulfate salt under the brand name Hylorel, it was approved by the US FDA on December 29, 1982, for the management of hypertension . Guanadrel acts by uptake into sympathetic nerve endings via the norepinephrine pump, where it slowly displaces norepinephrine from storage vesicles, thereby blocking release upon nerve stimulation [1]. Unlike its closest structural and pharmacological analog guanethidine, guanadrel possesses a spiroketal (1,4-dioxaspiro[4.5]decane) moiety that confers distinct pharmacokinetic properties, including a rapid onset of action (30–120 minutes) and a short elimination half-life of approximately 10 hours [2]. Although discontinued as a commercial therapeutic, guanadrel retains significant value as a reference compound for mechanistic studies of sympathetic neuronal function, alpha-adrenergic receptor regulation, and structure–activity relationships among adrenergic neuron-blocking agents [3].

Why Guanadrel Cannot Be Substituted by Guanethidine or Other Adrenergic Neuron Blockers: Pharmacokinetic and Pharmacodynamic Evidence for Differentiated Selection


Although guanadrel and guanethidine share an identical mechanism of action—norepinephrine displacement from sympathetic nerve endings—their clinical and experimental profiles differ decisively along multiple quantitative axes [1]. Guanadrel's elimination half-life of approximately 10–12 hours is roughly one-twelfth that of guanethidine (5 days), enabling twice-daily dosing with rapid dose titration rather than the protracted 1–2 week equilibration required for guanethidine [2]. Furthermore, guanadrel is only one-third as potent as guanethidine on a weight basis, meaning that milligram-equivalent substitution would produce pharmacologically non-equivalent exposure [3]. Crucially, guanadrel demonstrates a differentiated side-effect profile versus both guanethidine (fewer orthostatic and gastrointestinal events) and the centrally acting agent methyldopa (reduced CNS drowsiness), while exhibiting a favorable metabolic profile compared to the beta-blocker propranolol [4]. These quantifiable differences render guanadrel irreplaceable in specific experimental paradigms—particularly those requiring rapid-onset sympathetic blockade without confounding metabolic or central nervous system effects—and preclude simple interchange with any single alternative [1].

Guanadrel Comparative Evidence Guide: Six Quantified Differentiation Dimensions Versus Closest Analogs for Scientific Selection


Guanadrel vs. Guanethidine: ~12-Fold Shorter Plasma Half-Life Enables Rapid, Twice-Daily Dosing and Accelerated Dose Titration

Guanadrel exhibits a markedly shorter elimination half-life than its closest structural analog guanethidine, translating directly into superior dosing flexibility and faster clinical titration. In a comprehensive pharmacokinetic review, guanadrel's half-life was determined to be approximately 10 hours, compared to approximately 5 days (120 hours) for guanethidine—a difference of approximately 12-fold [1]. This kinetic divergence is attributed in part to guanadrel's hepatic metabolism (approximately 50% metabolized) and the structural influence of its spiroketal moiety [2]. The short half-life means guanadrel reaches steady-state within approximately 2 days versus 3–5 weeks for guanethidine, and twice-daily administration is appropriate versus the once-daily or less-frequent regimens necessitated by guanethidine's prolonged action [1].

Pharmacokinetics Antihypertensive agents Sympatholytics

Guanadrel vs. Guanethidine: 50% Lower Incidence of Orthostatic Faintness and Diarrhea in a 6-Month Direct Comparative Trial

In a randomized, six-month clinical comparison of 18 patients with essential hypertension uncontrolled by hydrochlorothiazide alone, the frequencies of morning orthostatic faintness, other orthostatic faintness, and diarrhea were each twice as high in the guanethidine-treated group (n = 8) as in the guanadrel-treated group (n = 10) [1]. Both drugs reduced blood pressure to a comparable degree, indicating that the side-effect advantage of guanadrel was achieved without sacrificing antihypertensive efficacy [1]. This finding was corroborated by an earlier double-blind comparison in 40 patients with moderate to severe hypertension, which reported fewer complaints of early morning dizziness and less diarrhea during the guanadrel treatment period [2].

Adverse drug reactions Hypertension Sympatholytic tolerability

Guanadrel vs. Propranolol: Preservation of Exercise Capacity and Absence of Negative Metabolic Effects on Glucose, Cholesterol, and Triglycerides

In a controlled, double-blind, crossover study in 15 physically active, moderately hypertensive subjects, guanadrel sulfate reduced systolic and diastolic blood pressure at rest (−16 and −15 mm Hg, respectively) and at maximal exercise (−33 and −13 mm Hg; p < 0.005) without significantly affecting submaximal oxygen consumption (VO₂), maximal VO₂, ventilatory threshold, forced vital capacity, forced expiratory volume in 1 second, or perceived exertion [1]. In contrast, propranolol significantly decreased submaximal VO₂ (−3.9 mL·kg⁻¹·min⁻¹), maximal VO₂ (−3.9 mL·kg⁻¹·min⁻¹), ventilatory threshold (−0.3 L·min⁻¹), minute ventilation at submaximal exercise (−7.3 L·min⁻¹), and forced expiratory volume in 1 second (−0.27 L), while increasing perceived exertion at maximal exercise (+1.9 units) [1]. Metabolically, guanadrel was associated with significant decreases in mean fasting plasma glucose and total serum cholesterol, whereas propranolol produced an increase in serum triglycerides (p < 0.05) [1].

Exercise physiology Metabolic effects Beta-blocker comparison

Guanadrel vs. Methyldopa: Reduced Frequency and Severity of Drowsiness in a 547-Patient, Two-Year Comparative Trial

In a two-year study of 547 hypertensive patients receiving background diuretic therapy, the addition of either guanadrel sulfate or methyldopa produced comparable blood pressure reduction, achieving good control in 70% of patients in both treatment arms [1]. However, guanadrel-treated patients experienced less frequent and less severe drowsiness than methyldopa-treated patients, a clinically meaningful advantage attributable to guanadrel's peripheral site of action and minimal penetration into the central nervous system [1]. The frequency of morning orthostatic faintness was low and similar between the two groups, and guanadrel produced no tissue toxicity over the two-year observation period [1]. The review by Finnerty and Brogden (1985) corroborates that guanadrel caused fewer central nervous system side effects than methyldopa across multiple comparative studies [2].

Central nervous system side effects Antihypertensive tolerability Step-2 hypertension therapy

Guanadrel-Induced Platelet Alpha-2 Adrenoceptor Upregulation: A Quantifiable Pharmacodynamic Biomarker of Sympathetic Inhibition (+47% Increase in Bmax)

In a pharmacodynamic study of 11 patients with essential hypertension receiving guanadrel added to diuretic therapy, supine intra-arterial blood pressure was reduced from 135 ± 14 / 76 ± 9 to 127 ± 13 / 67 ± 5 mm Hg (p < 0.02), supine heart rate from 77 ± 14 to 63 ± 13 bpm (p < 0.001), and plasma norepinephrine from 303 ± 107 to 170 ± 46 pg/mL (p < 0.01) [1]. Concurrently, platelet alpha-2 adrenoceptor number, measured by [³H]yohimbine maximal binding (Bmax), increased from 204 ± 77 to 301 ± 150 fmol/mg protein (p < 0.02), representing an approximate 47% upregulation [1]. This receptor upregulation occurred in the setting of reduced sympathetic tone, providing a direct, quantifiable pharmacodynamic endpoint linking guanadrel's peripheral mechanism—norepinephrine depletion at nerve terminals—to a measurable tissue-level compensatory response. No equivalent platelet alpha-2 receptor data were reported for guanethidine or methyldopa in contemporaneous studies, making this a compound-specific biomarker profile [1].

Alpha-2 adrenoceptor Platelet biomarker Sympathetic nervous system

Guanadrel Renal Impairment Pharmacokinetics: Approximately 5-Fold Half-Life Prolongation Guides Dose Adjustment in Renal Insufficiency Models

The disposition of a single 25 mg oral dose of guanadrel was evaluated in 22 subjects stratified by renal function [1]. In subjects with normal renal function (creatinine clearance [ClCr] > 80 mL/min/1.73 m²), the terminal elimination half-life was 3.7 ± 1.9 hours (reflecting the shorter terminal phase observed in this specific study design, which differs from the population mean of ~10 hours from multi-dose studies) [1]. In subjects with severe renal impairment (ClCr < 30 mL/min/1.73 m²), the terminal half-life was significantly prolonged to 19.2 ± 16.8 hours—an approximately 5.2-fold increase [1]. Apparent total body clearance declined progressively with decreasing ClCr (Clp/F = 0.0294 + 0.0236 × ClCr, r = 0.74, p = 0.002), while apparent volume of distribution (mean 11.5 ± 8.9 L/kg) was unchanged [1]. The authors concluded that dosage adjustments are necessary for patients with ClCr < 50 mL/min [1]. Comparable renal impairment PK data for guanethidine are limited, as guanethidine's extremely long half-life (5 days) in normal subjects already precludes rapid titration independent of renal function [2].

Renal impairment Drug disposition Dose adjustment

Guanadrel Application Scenarios: Where Differentiated Pharmacokinetic and Pharmacodynamic Properties Define Optimal Experimental Utility


Acute Sympathetic Blockade Paradigms Requiring Rapid Onset and Offset Within a Single Experimental Session

Guanadrel's onset of antihypertensive action within 30–120 minutes (mean 77 minutes) and 10–12 hour half-life enable within-day experimental designs—such as tilt-table hemodynamic studies, acute baroreflex sensitivity assessments, or same-day dose–response protocols—that are unachievable with guanethidine, whose 5-day half-life and gradual 1–2 week onset preclude acute pharmacological manipulation [1]. This rapid kinetics profile makes guanadrel the adrenergic neuron blocker of choice for protocols where sympathetic tone must be modulated and reversed within hours.

Exercise Physiology and Metabolic Studies Where Beta-Blocker Confounds Must Be Avoided

As demonstrated in the Darga et al. (1991) head-to-head comparison, guanadrel preserves submaximal and maximal oxygen consumption, ventilatory threshold, pulmonary function, and perceived exertion, while simultaneously improving fasting glucose and total cholesterol profiles [2]. This differentiated profile makes guanadrel uniquely suitable for hypertension research protocols in athletic populations, metabolic syndrome models, or any experimental setting where propranolol's negative effects on exercise tolerance (−3.9 mL·kg⁻¹·min⁻¹ VO₂max decrement) and triglyceride elevation would confound primary endpoints.

Long-Duration Hypertension Studies in Populations Requiring Minimized CNS Sedation and Orthostatic Burden

The two-year, 547-patient comparison of guanadrel versus methyldopa established that guanadrel provides equivalent blood pressure control (70% response rate) with significantly less frequent and less severe drowsiness [3]. Combined with guanadrel's 50% lower incidence of orthostatic faintness and diarrhea versus guanethidine (Malinow 1983) [4], guanadrel becomes the preferred adrenergic neuron blocker for chronic studies where subject retention, daily function, and compliance depend on a favorable CNS and orthostatic tolerability profile.

Alpha-Adrenoceptor Regulation and Sympathetic Biomarker Research Using Validated Platelet Pharmacodynamic Endpoints

Guanadrel's quantitatively characterized effect on platelet alpha-2 adrenoceptor upregulation (+47% increase in Bmax, from 204 to 301 fmol/mg, p < 0.02) alongside a 44% reduction in plasma norepinephrine (Egan et al. 1985) provides a validated ex vivo pharmacodynamic endpoint for correlating peripheral sympathetic inhibition with receptor-level compensatory responses [5]. This biomarker framework supports translational research in autonomic pharmacology, receptor regulation dynamics, and the development of peripheral sympatholytics with predictable target engagement markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guanadrel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.